

Spectroscopic Data of Roselipin 1A: A Technical Guide

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Compound of Interest

Compound Name: Roselipin 1A

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Roselipin 1A**, a bioactive glycolipid with potential applications in drug development. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols used for their acquisition, and presents a logical workflow for spectroscopic analysis.

Introduction to Roselipin 1A

Roselipin 1A is a natural product isolated from the marine fungus *Gliocladium roseum* KF-1040. Its structure consists of a highly methylated polyketide backbone glycosidically linked to a D-mannose moiety and esterified with a D-arabinitol group. The complete stereostructure of **Roselipin 1A** has been recently elucidated through total synthesis. The molecular formula of **Roselipin 1A** is $C_{40}H_{72}O_{14}$, with a molecular weight of 776.49 g/mol.

Spectroscopic Data

The structural elucidation of **Roselipin 1A** has been accomplished through extensive spectroscopic analysis, primarily utilizing NMR and mass spectrometry techniques.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of **Roselipin 1A**.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Ion
HR-FABMS	799.4821	C ₄₀ H ₇₂ O ₁₄ Na	[M+Na] ⁺

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Roselipin 1A** reveals the chemical environment of each proton in the molecule. The data presented below was acquired in CDCl₃ at 600 MHz.

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.69	q	1.1
4	2.51	m	
5	3.51	dd	8.1, 2.5
6	5.27	d	9.8
7	2.59	m	
8	1.63	m	
9	4.01	brs	
10	1.76	m	
11	5.11	dd	9.8, 2.1
12	2.41	m	
13	3.73	t	5.6
14	1.81	m	
15	1.29	m	
16	1.70	m	
17	1.11-1.18	m	
18	1.35	m	
19	0.88	t	7.4
20	1.25	m	
2-Me	1.80	d	1.1
4-Me	1.05	d	6.8
6-Me	1.71	s	
8-Me	0.94	d	6.8
10-Me	1.64	s	

12-Me	0.98	d	6.8
14-Me	0.86	d	6.8
16-Me	0.85	d	6.8
18-Me	0.89	d	6.8
1'	4.19	dd	11.4, 2.5
1"a	4.14	dd	11.4, 2.5
1"b	4.08	dd	11.4, 5.0
2"	4.02	m	
3"	3.86	dd	8.2, 4.9
4"	3.76	dd	8.2, 5.0
5"a	3.82	m	
5"b	3.69	m	
1'''	4.75	d	1.5
2'''	3.99	dd	3.3, 1.5
3'''	3.68	dd	9.2, 3.3
4'''	3.61	t	9.2
5'''	3.52	m	
6'''a	3.80	m	
6'''b	3.73	m	

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of **Roselipin 1A**. The data below was acquired in CDCl₃ at 150 MHz.

Position	Chemical Shift (δ , ppm)
1	168.1
2	128.8
3	142.2
4	39.9
5	78.2
6	126.9
7	137.5
8	36.1
9	74.3
10	41.5
11	125.1
12	136.0
13	77.9
14	35.5
15	29.8
16	33.1
17	27.1
18	37.0
19	11.8
20	19.8
2-Me	14.2
4-Me	16.5
6-Me	16.1

8-Me	20.2
10-Me	16.0
12-Me	17.0
14-Me	19.9
16-Me	20.0
18-Me	17.2
1"	66.8
2"	71.6
3"	71.8
4"	70.0
5"	63.9
1'''	99.8
2'''	71.9
3'''	72.8
4'''	68.0
5'''	74.9
6'''	62.0

Experimental Protocols

The spectroscopic data for **Roselipin 1A** were obtained using standard and advanced analytical techniques.

Isolation and Purification

Roselipin 1A was isolated from the culture broth of *Gliocladium roseum* KF-1040. The fermentation broth was extracted with an organic solvent, followed by separation and

purification using ODS column chromatography and preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

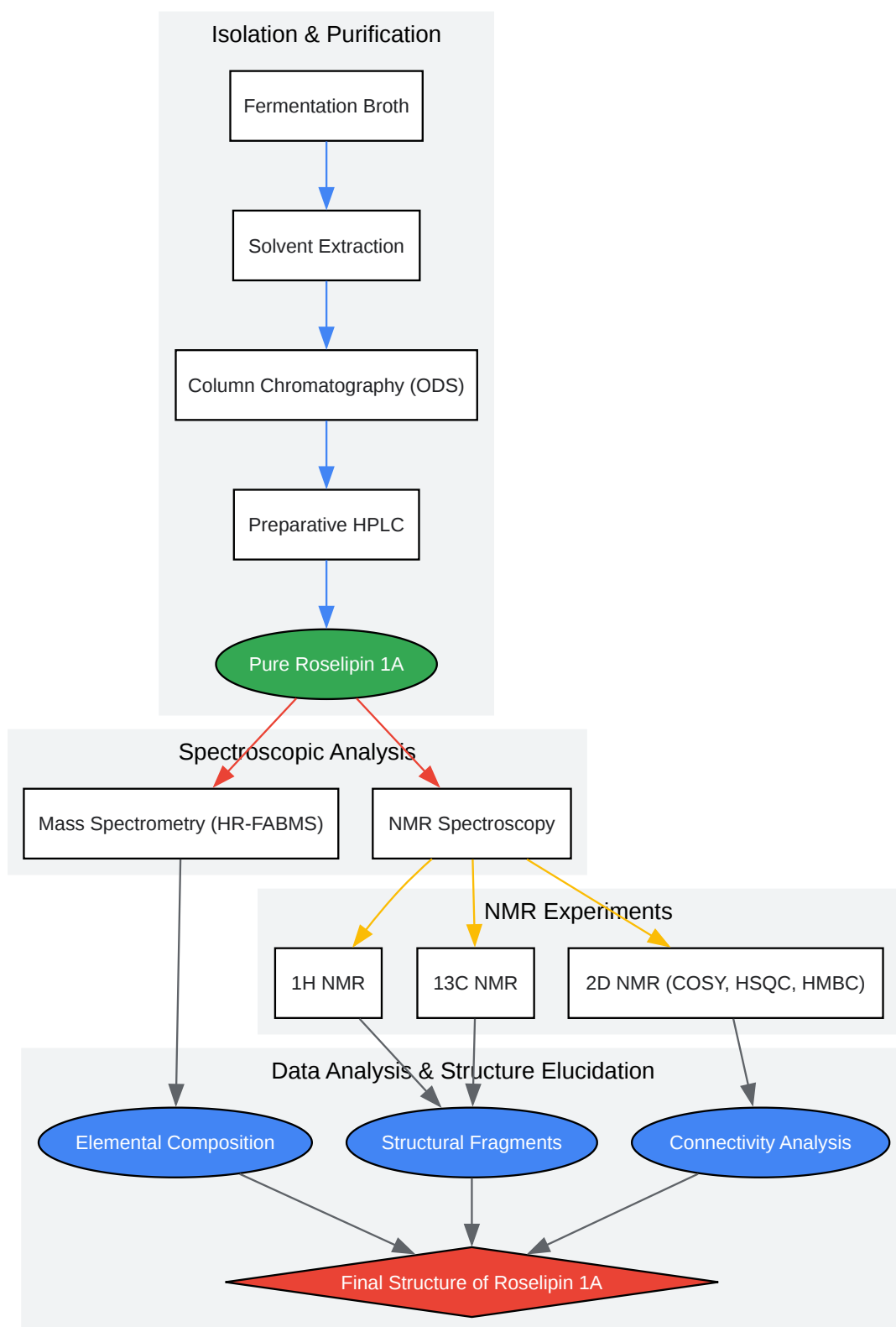
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 mass spectrometer. The sample was mixed with a matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). ^1H NMR spectra were acquired at 600 MHz and ^{13}C NMR spectra at 150 MHz. Standard pulse sequences were used to obtain one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, and HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Roselipin 1A**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Roselipin 1A**.

- To cite this document: BenchChem. [Spectroscopic Data of Roselipin 1A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1250996#spectroscopic-data-of-roselipin-1a-nmr-ms\]](https://www.benchchem.com/product/b1250996#spectroscopic-data-of-roselipin-1a-nmr-ms)

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